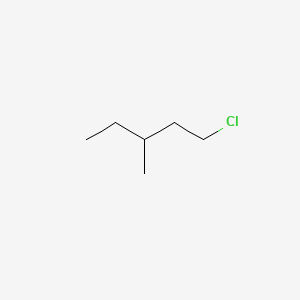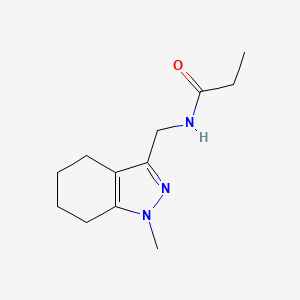
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide” is a chemical compound with the molecular formula C9H15N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar indazole compounds has been reported in the literature . A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 238.16 .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research has shown that indazole derivatives, similar in structure to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide, exhibit significant antibacterial and antifungal activities. These compounds, through various synthetic pathways, have been found to match or even surpass the antimicrobial activity of standard agents like Ampicilline and Flucanazole in certain cases, highlighting their potential as new antimicrobial agents (Helal et al., 2013).
Enantioselective Synthesis
The synthesis and resolution of related indazole derivatives have been explored for their selective receptor activity. For instance, the enantiomerically pure form of an indazole-carboxamide derivative showed potent and selective 5-HT3 receptor antagonistic activity, indicating its potential for therapeutic applications in conditions mediated by this receptor (Harada et al., 1997).
Anticonvulsant Activity
Some indazole derivatives have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock test. Derivatives with specific substitutions on the N-phenyl ring demonstrated promising results, suggesting a pathway for developing new anticonvulsant drugs (Soyer et al., 2004).
Antioxidant Properties
The antioxidant activity of tetrahydroindazole derivatives has been investigated, with certain compounds showing moderate to high activity in in vitro assays. This research suggests potential for these compounds in mitigating oxidative stress-related conditions (Polo et al., 2016).
Monoamine Oxidase Inhibitors
Indazole- and indole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative diseases like Parkinson's. These findings highlight the therapeutic potential of indazole derivatives in neuroprotection and the treatment of neurological disorders (Tzvetkov et al., 2014).
Orientations Futures
The medicinal properties of indazole compounds have been explored for the treatment of various pathological conditions . The future directions for “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide” could involve further exploration of its potential medicinal properties and applications.
Mécanisme D'action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate their target kinases . This can lead to the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses and tissue remodeling.
Pharmacokinetics
The compound’s molecular weight is238.16 , which is within the optimal range for oral bioavailability
Result of Action
Indazole derivatives have been found to possess a wide variety of biological activities, includinganti-inflammatory , antimicrobial , antiHIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities .
Propriétés
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOEOUSZZLTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)
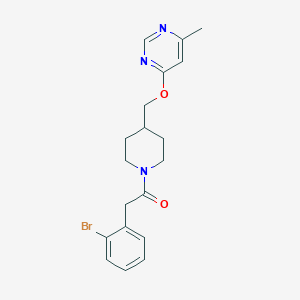

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)
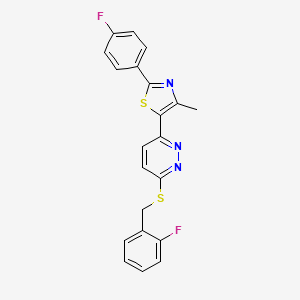

![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)
![3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2815317.png)
![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)

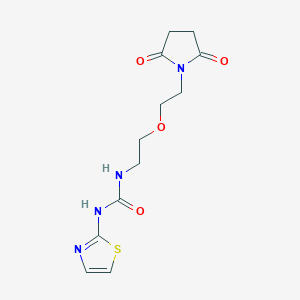
![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)

